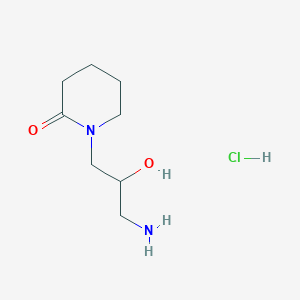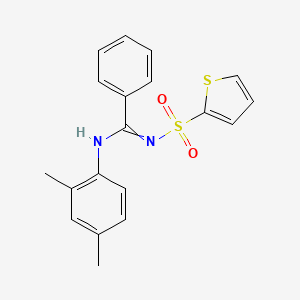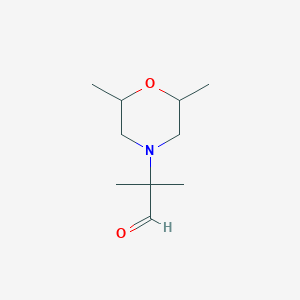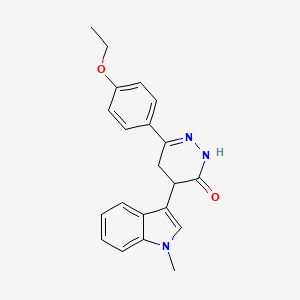
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Yield : 60.21% Melting Point : 170-173°C IR Spectrum Peaks : 1545 (C-O), 1643 (C-C), 2360 (C-N), 2944 (C-H aliphatic), 3316 (C-H aromatic), 3316 (-NH) 1H NMR Peaks : 1.95 (m, 2H, -CH₂), 2.72 (m, 2H, -CH₂), 3.75 (m, 2H, -CH₂), 6.79 (s, 1H, Ar-CH), 7.04-7.36 (m, 4H, Ar-CH), 7.70 (s, 1H, Ar-CH), 8.16-8.36 (m, 6H, Ar-CH), 10.51 (s, 1H, NH-C-O) 13C NMR Peaks : 23.50, 26.50, 44.48, 117.66, 120.15, 123.52, 125.06, 128.02, 128.16 (2C), 129.09 (3C), 129.89 (2C), 131.57 (2C), 134.96, 136.54, 140.50, 149.06, 163.56, 169.13 MS (EI) : m/z calculated for C₂₃H₁₉N₃O₄ 402 (M + 1), found 402 (M + 1) HPLC Purity : 95.87%
Aplicaciones Científicas De Investigación
Microbiological Transformations
- Research on microbiological transformations has included derivatives of tetrahydroquinolines like N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide. These studies have characterized products from microbial transformations involving fungi such as Aspergillus niger and Cunninghamella elegans, highlighting the stereochemistry of these derivatives (Crabb, Canfield, & Bowen, 1994).
Synthesis and SAR Studies
- Tetrahydroquinoline derivatives have been synthesized and analyzed for their role in gene expression control in ecdysone responsive systems. This includes the study of various substituents on the tetrahydroquinoline ring, providing insights into their potential applications in gene regulation (Smith et al., 2003).
Anticancer Applications
- Certain tetrahydroisoquinoline derivatives, related to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide, have been synthesized and evaluated as potential anticancer agents. The compounds demonstrated cytotoxicity in various cancer cell lines, indicating their potential utility in cancer treatment (Redda, Gangapuram, & Ardley, 2010).
Antifungal Properties
- Tetrahydroquinoline derivatives have also been explored for their antifungal properties. Studies have shown that certain derivatives exhibit significant activity against various fungi, highlighting their potential as antifungal agents (Bohórquez, Kouznetsov, & Zacchino, 2015).
Neuroinflammation Research
- Novel tetrahydroquinoline derivatives have been synthesized and tested for their ability to inhibit inflammatory mediators in microglial cells. This research is relevant to understanding neuroinflammation and its role in neurodegenerative diseases (Bui et al., 2020).
Propiedades
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-cyanobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c25-16-17-8-10-18(11-9-17)23(28)26-21-12-13-22-20(15-21)7-4-14-27(22)24(29)19-5-2-1-3-6-19/h1-3,5-6,8-13,15H,4,7,14H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOCKJSJQKEYJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C#N)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[4-(5-Fluoropyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2421625.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2421629.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2421630.png)
![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoic acid](/img/structure/B2421631.png)




![2-(4-fluorobenzamido)-N-(4-fluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2421642.png)
![methyl 2-amino-4-(4-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2421643.png)


![(Z)-2-Cyano-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2421646.png)